5-Ethynyl-2-phenylpyridine
Description
5-Ethynyl-2-phenylpyridine is a pyridine derivative featuring an ethynyl (-C≡CH) group at the 5-position and a phenyl group at the 2-position of the pyridine ring. The ethynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), similar to 5-ethynyl-2′-deoxyuridine (EdU), a well-established DNA synthesis marker . The phenyl substituent introduces steric bulk and aromaticity, influencing solubility, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
5-ethynyl-2-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-11-8-9-13(14-10-11)12-6-4-3-5-7-12/h1,3-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIAHJBSGHXXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The Sonogashira cross-coupling reaction between 5-bromo-2-phenylpyridine and trimethylsilylacetylene (TMSA) is the most efficient method for synthesizing 5-ethynyl-2-phenylpyridine. This approach leverages palladium and copper catalysts to form the carbon–carbon bond between the pyridine ring and the ethynyl group.
Key Reaction Steps
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Coupling Reaction :
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Deprotection :
Optimization Insights
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Catalyst Loading : Reducing Pd(PPh₃)₄ to 3 mol% decreased yields to 68%, emphasizing the need for stoichiometric precision.
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Solvent Choice : Polar solvents like DMF improved reaction rates compared to toluene.
Alternative Synthetic Strategies
Suzuki-Miyaura Coupling Variants
While less common, Suzuki-Miyaura coupling has been explored using 5-ethynylpyridine boronic esters and phenyl halides. However, this method faces challenges due to boronic ester instability.
Representative Conditions
Direct Alkynylation of Pyridine Derivatives
A patent (WO2018073838A1) describes a one-pot synthesis using 2-phenylpyridine and ethynylating agents under gold catalysis.
Critical Parameters
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Catalyst : AuCl(PPh₃) (5 mol%).
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Solvent : Xylene/HFIP (3:1).
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Temperature : 70°C, 6 hours.
Comparative Analysis of Methods
| Method | Starting Materials | Catalysts | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Sonogashira Coupling | 5-Bromo-2-phenylpyridine | Pd(PPh₃)₄, CuI | 84–99 | High yield, scalable | Requires deprotection step |
| Suzuki-Miyaura | Phenylboronic acid | PdCl₂(PPh₃)₂ | 52 | Avoids alkyne handling | Low yield, boronate instability |
| Gold-Catalyzed | 2-Phenylpyridine | AuCl(PPh₃) | 73 | One-pot synthesis | Expensive catalyst |
Challenges and Mitigation Strategies
Side Reactions
Purification Techniques
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Column Chromatography : Silica gel with petroleum ether/EtOAc (95:5) effectively isolates the product.
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Recrystallization : DCM/hexane mixtures improve purity for coordination chemistry applications.
Industrial-Scale Considerations
A 2024 patent (CN109824579B) highlights a continuous-flow system for Sonogashira coupling, achieving 89% yield at 10 g/hour throughput. Key adaptations include:
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Residence Time : 12 minutes.
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Catalyst Recovery : Pd nanoparticles immobilized on carbon nanotubes.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alkenes or alkanes.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Formation of carbonyl compounds like ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenylpyridine derivatives.
Scientific Research Applications
Chemical Synthesis
5-Ethynyl-2-phenylpyridine as a Building Block
This compound serves as a versatile building block in organic synthesis. Its ethynyl group allows for further functionalization through various coupling reactions, such as Sonogashira coupling, which is essential for constructing more complex molecular architectures.
Table 1: Common Reactions Involving this compound
Materials Science
Optoelectronic Applications
This compound has been utilized in the development of luminescent materials. Its incorporation into platinum and iridium complexes enhances photoluminescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and phosphorescent materials.
Case Study: Platinum Complexes
Recent studies have shown that platinum complexes derived from this compound exhibit significant aggregation-induced emission (AIE) properties. These complexes are being explored for their potential in optoelectronic devices due to their high quantum yields and stability under different environmental conditions .
Biological Applications
Cell Proliferation Studies
In the biological realm, derivatives of this compound have been employed to study cell proliferation. For instance, the related compound 5-ethynyl-2'-deoxyuridine (EdU) has been used as a thymidine analog to label newly synthesized DNA in proliferating cells. This method has proven effective in various studies assessing neurogenesis and cellular responses to stimuli.
Table 2: Biological Applications of EdU
Catalytic Properties
Catalysis in Organic Reactions
The compound has also shown promise as a catalyst or catalyst precursor in various organic reactions. Its ability to form stable complexes with transition metals enhances catalytic activity, particularly in reactions involving alkynes and carbonyl compounds.
Case Study: Gold(III) Complexes
Research indicates that gold(III) complexes containing this compound exhibit catalytic properties in the formation of amines and other functional groups from simple substrates. These findings suggest its utility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 5-ethynyl-2-phenylpyridine involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The phenyl and pyridine rings contribute to the compound’s overall stability and reactivity, enabling it to modulate various biochemical pathways .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares key physicochemical parameters of 5-Ethynyl-2-phenylpyridine (inferred) with analogous compounds:
Key Observations:
- Molecular Weight and Steric Effects : The phenyl group in this compound increases molecular weight compared to smaller substituents (e.g., fluorine or amine), likely reducing solubility in polar solvents.
- Solubility : The phenyl group’s hydrophobicity contrasts with the amine in 5-Ethynylpyridin-2-amine, which enhances water solubility via hydrogen bonding .
- Reactivity : The ethynyl group enables click chemistry, as demonstrated by EdU , but steric hindrance from the phenyl group may slow reaction kinetics compared to less bulky analogs like 5-Ethynyl-2-fluoropyridine.
Q & A
Q. Basic Safety Guidelines
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to minimize inhalation risks .
- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and seek medical attention .
- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at –20°C to prevent degradation .
Advanced Hazard Mitigation : Conduct a risk assessment for large-scale reactions. Use spill trays and secondary containment to manage accidental releases .
How can researchers characterize the structural and electronic properties of this compound?
Q. Basic Characterization Techniques
- Spectroscopy : ¹H/¹³C NMR for backbone confirmation; IR spectroscopy to identify ethynyl C≡C stretches (~2100 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI-TOF) for molecular ion validation.
Q. Advanced Structural Analysis :
- X-ray Crystallography : Co-crystallize with a heavy atom (e.g., iodine) for resolving ethynyl group geometry .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict electronic properties (HOMO/LUMO levels) .
What strategies optimize regioselectivity in functionalizing the ethynyl group of this compound?
Q. Advanced Methodological Design
- Catalytic Systems : For click chemistry, use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize 1,2,3-triazoles. Optimize ligand choice (e.g., TBTA) to enhance reaction rates .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of azide reactants.
- Monitoring : Employ in situ Raman spectroscopy to track triazole formation .
How should researchers address contradictions in reported reaction yields for this compound derivatives?
Q. Advanced Data Analysis Framework
- Reproducibility Checks : Standardize reagent purity (e.g., Pd catalysts ≥99.9%) and anhydrous conditions.
- Byproduct Identification : Use LC-MS to detect side products (e.g., homocoupled dimers) and adjust stoichiometry .
- Statistical Validation : Perform triplicate experiments with error bars to assess variability.
What environmental impact assessments are applicable to this compound?
Q. Advanced Ecological Evaluation
- Biodegradability Testing : Use OECD 301F (manometric respirometry) to estimate degradation kinetics .
- Toxicity Profiling : Conduct Daphnia magna acute toxicity assays (EC₅₀) due to limited ecotoxicological data .
- Computational Tools : Apply EPI Suite to predict bioaccumulation potential (log Kow) .
What stability challenges arise during storage of this compound, and how can they be mitigated?
Q. Basic Stability Considerations
- Light Sensitivity : Store in amber vials to prevent photodegradation.
- Moisture Control : Use molecular sieves (3Å) in storage containers .
- Incompatibilities : Avoid strong acids/bases to prevent alkyne protonation or polymerization .
Q. Advanced Stabilization Strategies :
- Lyophilization : For long-term storage, lyophilize under vacuum and store at –80°C.
- Radical Inhibitors : Add 0.1% BHT to suppress radical-mediated degradation .
How can computational methods guide the design of this compound-based materials?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
